Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-
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Overview
Description
Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a dibenzocycloheptene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- typically involves multi-step organic reactions. One common approach is the cyclopropanation of a dibenzocycloheptene precursor, followed by bromination and fluorination steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and halogenating agents like bromine and fluorine sources under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated or aminated compounds, which can further undergo additional functionalization for specific applications .
Scientific Research Applications
Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol,1,1-difluoro-1,1a,6,10b-tetrahydro-: Similar structure but lacks the bromine substituent.
Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol,1,1-dibromo-1,1a,6,10b-tetrahydro-: Similar structure but contains two bromine atoms instead of one bromine and two fluorine atoms.
Uniqueness
Properties
Molecular Formula |
C16H11BrF2 |
---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(2S,4R)-11-bromo-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene |
InChI |
InChI=1S/C16H11BrF2/c17-15-11-7-3-1-5-9(11)13-14(16(13,18)19)10-6-2-4-8-12(10)15/h1-8,13-15H/t13-,14+,15? |
InChI Key |
JIALXLLFYMJZJI-YIONKMFJSA-N |
Isomeric SMILES |
C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)Br |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)Br |
Origin of Product |
United States |
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